4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11279546
InChI: InChI=1S/C21H23ClN2O4/c22-17-5-3-16(4-6-17)21(27)7-9-23(10-8-21)20(26)15-12-19(25)24(13-15)14-18-2-1-11-28-18/h1-6,11,15,27H,7-10,12-14H2
SMILES: C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)CC4=CC=CO4
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.9 g/mol

4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC11279546

Molecular Formula: C21H23ClN2O4

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one -

Specification

Molecular Formula C21H23ClN2O4
Molecular Weight 402.9 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-(furan-2-ylmethyl)pyrrolidin-2-one
Standard InChI InChI=1S/C21H23ClN2O4/c22-17-5-3-16(4-6-17)21(27)7-9-23(10-8-21)20(26)15-12-19(25)24(13-15)14-18-2-1-11-28-18/h1-6,11,15,27H,7-10,12-14H2
Standard InChI Key UTVOCTBBLBZACF-UHFFFAOYSA-N
SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)CC4=CC=CO4
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)CC4=CC=CO4

Introduction

4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one is a complex organic compound featuring a unique combination of structural elements, including a piperidine moiety, a chlorophenyl group, and a furan-2-ylmethyl substituent attached to a pyrrolidin-2-one ring. This compound is of interest in medicinal chemistry due to its potential biological activity.

Synthesis and Chemical Reactions

The synthesis of 4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one typically involves multiple steps, including acylation and condensation reactions. These reactions are conducted under controlled conditions to optimize yield and purity. The use of appropriate solvents, catalysts, and temperature control is crucial for successful synthesis.

Biological Activity and Potential Applications

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit activity against various biological targets. The presence of a chlorophenyl group and a hydroxypiperidine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in inflammatory pathways.

Analytical Techniques for Characterization

Characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity. These methods are essential for ensuring that the synthesized compound meets the required standards for further research.

Comparison with Similar Compounds

Compound NameStructure FeaturesPrimary Use
HaloperidolPiperidine-basedAntipsychotic
LoperamidePiperidine + PhenolAntidiarrheal
BupropionPiperazine + KetoneAntidepressant

4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(furan-2-ylmethyl)pyrrolidin-2-one differs from these compounds due to its unique combination of functional groups, which may allow for tailored interactions with multiple biological targets.

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